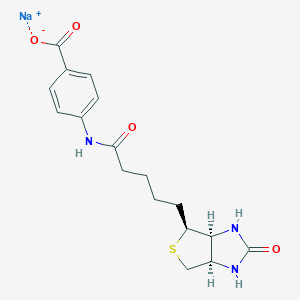

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

描述

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is a derivative of biotin, a water-soluble B-vitamin, and 4-aminobenzoic acid, a compound known for its role in the synthesis of folic acid. This compound combines the biological activity of biotin with the structural properties of 4-aminobenzoic acid, making it a valuable tool in biochemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt typically involves the following steps:

Formation of Biotinylated Intermediate: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Amidation Reaction: The active ester of biotin is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the biotinylated 4-aminobenzoic acid.

Salt Formation: The final step involves the neutralization of the biotinylated 4-aminobenzoic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin and 4-aminobenzoic acid are reacted using automated reactors to ensure consistent quality and yield.

Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

化学反应分析

Types of Reactions

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Biotinidase Substrate

One of the primary applications of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is as a substrate for biotinidase. This enzyme plays a crucial role in the recycling of biotin, a vital cofactor for carboxylases involved in fatty acid synthesis and amino acid metabolism. The compound serves as an effective substrate to study biotinidase activity and its implications in metabolic disorders related to biotin deficiency .

Protein Labeling and Crosslinking

The sodium salt form of this compound is utilized in protein labeling techniques. It can be conjugated to antibodies or other proteins to facilitate detection and purification processes. This application is particularly valuable in immunological assays and research involving protein interactions .

Drug Design and Development

Research has indicated that the compound may have potential in drug design, particularly in developing antifolate agents targeting folate biosynthesis pathways in pathogens. The structural features of (+)-Biotin 4-Amidobenzoic Acid allow it to act as a scaffold for creating novel antimicrobial compounds that inhibit essential enzymes like dihydropteroate synthase (DHPS) .

Diagnostic Applications

In clinical diagnostics, (+)-Biotin 4-Amidobenzoic Acid is used in assays that require specific detection of biotinylated molecules. Its role as a biotin amide substrate aids in the development of diagnostic kits for various diseases where biotin metabolism is disrupted .

Data Table: Applications Overview

Case Study 1: Biotinidase Activity Assessment

A study assessed the activity of biotinidase using (+)-Biotin 4-Amidobenzoic Acid as a substrate. The results indicated that variations in enzyme activity could be linked to genetic mutations affecting biotin metabolism, highlighting the importance of this compound in understanding metabolic disorders.

Case Study 2: Antimicrobial Compound Development

Research focused on modifying the structure of (+)-Biotin 4-Amidobenzoic Acid to enhance its efficacy against bacterial strains resistant to traditional antibiotics. The modified compounds showed promising results in inhibiting DHPS, demonstrating potential as new antimicrobial agents.

作用机制

The mechanism of action of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt involves its interaction with biotin-binding proteins and enzymes. The biotin moiety allows the compound to bind to biotin receptors and enzymes, facilitating various biochemical reactions. The 4-amidobenzoic acid component can interact with other molecular targets, enhancing the compound’s overall activity.

相似化合物的比较

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can be compared with other biotin derivatives and 4-aminobenzoic acid derivatives:

Biotinylated Compounds: Compared to other biotinylated compounds, it offers unique properties due to the presence of the 4-amidobenzoic acid moiety.

4-Aminobenzoic Acid Derivatives: It provides additional functionality compared to simple 4-aminobenzoic acid derivatives due to the biotin component.

List of Similar Compounds

- Biotinylated 4-aminobenzoic acid

- Biotinylated 4-aminobenzoic acid methyl ester

- Biotinylated 4-aminobenzoic acid ethyl ester

生物活性

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, also known as N-Biotinyl-p-aminobenzoic acid sodium salt, is a biotin derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including biochemistry, pharmacology, and dermatology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : 385.41 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in aqueous base and sparingly soluble in DMSO

- Melting Point : >250°C (dec.)

(+)-Biotin 4-Amidobenzoic Acid functions primarily as a substrate for biotinidase, an enzyme that plays a crucial role in the metabolism of biotin. The compound's structure allows it to mimic natural biotin, facilitating its utilization in various biochemical pathways. This property is particularly relevant in studies related to biotinidase deficiency and metabolic disorders.

1. Enzyme Activity

The compound serves as a fluorigenic substrate for determining biotinidase activity. This application is vital for diagnosing biotinidase deficiency in newborns, a condition that can lead to severe neurological damage if untreated .

3. Dermatological Applications

The sodium salt form of this compound has been studied for its compatibility with skin applications. In clinical trials assessing the safety of PABA-containing formulations, results indicated excellent skin compatibility with no significant adverse reactions reported . These findings support the potential use of (+)-Biotin 4-Amidobenzoic Acid in topical formulations aimed at improving skin health.

Case Study: Biotinidase Deficiency

A significant body of research focuses on biotinidase deficiency, where patients are treated with biotin supplements. In one study involving newborn screening (NBS), patients diagnosed with profound or partial biotinidase deficiency were successfully treated with dosages ranging from 5 to 10 mg/day of biotin . The long-term follow-up indicated no symptoms in treated patients, underscoring the importance of early detection and treatment.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| NBS Study | 37 patients diagnosed with BD | Biotin (5-10 mg/day) | No symptoms at follow-up |

| Skin Compatibility | Various volunteers | PABA formulations | Excellent tolerance (0 reaction points) |

Research Findings

- Biochemical Studies : Investigations into the biochemical pathways involving biotin have shown that deficiencies can lead to increased susceptibility to oxidative stress and mitochondrial dysfunction . These findings highlight the importance of compounds like (+)-Biotin 4-Amidobenzoic Acid in maintaining cellular health.

- Pharmacological Potential : The incorporation of biotin derivatives into therapeutic agents has been explored for enhancing drug delivery and efficacy. For example, modifications to the amino group can alter the bioactivity of related compounds, potentially leading to novel therapeutic applications .

属性

IUPAC Name |

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZKFYBAOWERX-HZPCBCDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635548 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102418-74-6 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。